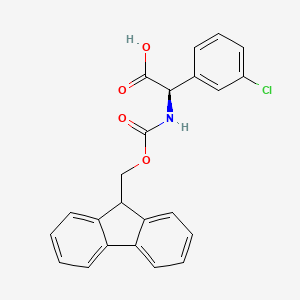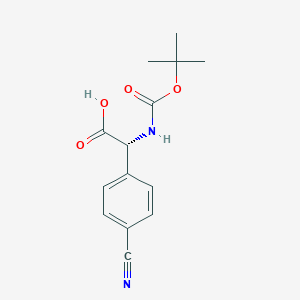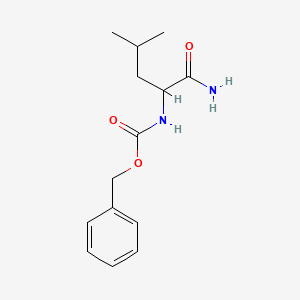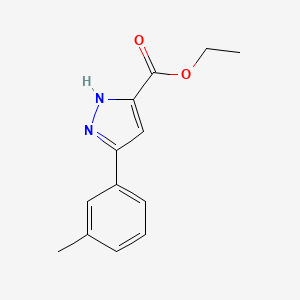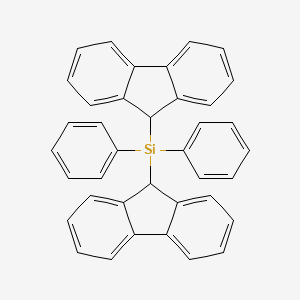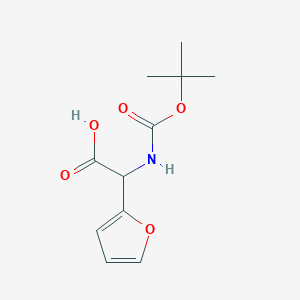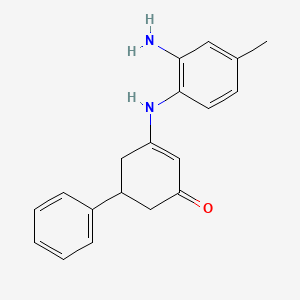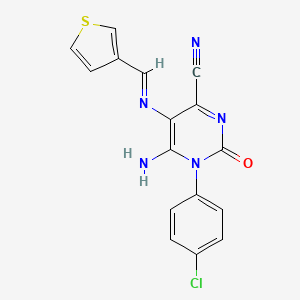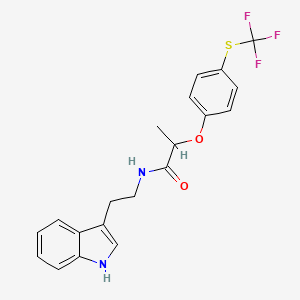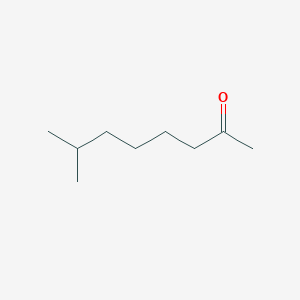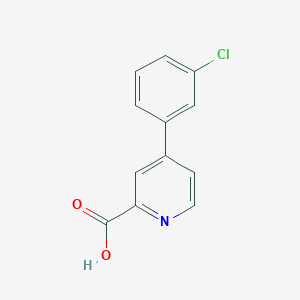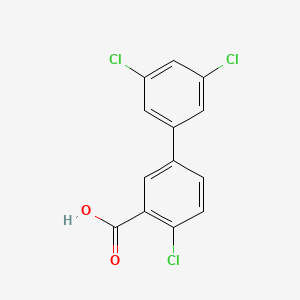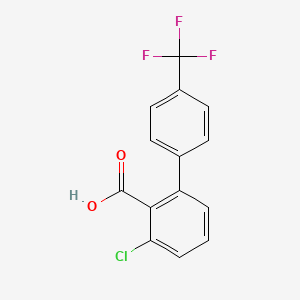![molecular formula C8H6CrO6 B6363438 [(Methoxy)(methyl)]carbene chromium pentacarbonyl CAS No. 20540-69-6](/img/structure/B6363438.png)
[(Methoxy)(methyl)]carbene chromium pentacarbonyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy(methyl)carbene chromium pentacarbonyl, also known as MMC-Cr(CO)5, is a small molecule that is widely used in scientific research for its unique properties. It is a highly reactive and versatile molecule that can be used to synthesize a variety of compounds and materials.
Wissenschaftliche Forschungsanwendungen
[(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 is widely used in scientific research due to its unique properties. It is used in organic synthesis to synthesize a variety of compounds, such as polymers, dyes, and pharmaceuticals. It is also used in catalysis to increase the efficiency of reactions and to create new products. In addition, [(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 can be used to study the structure and reactivity of other molecules, as well as to study the properties of enzymes.
Wirkmechanismus
[(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form bonds with other molecules and catalyze reactions. The molecule also acts as a reducing agent, meaning that it can reduce other molecules. This allows it to be used in a variety of reactions, such as polymerization and oxidation-reduction reactions.
Biochemical and Physiological Effects
[(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 is not known to have any direct biochemical or physiological effects. However, it can be used to synthesize compounds and materials that can have direct biochemical and physiological effects. For example, it can be used to synthesize polymers that can be used to deliver drugs to specific cells or tissues in the body.
Vorteile Und Einschränkungen Für Laborexperimente
[(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and use in reactions. It is also highly reactive, which allows it to be used in a variety of reactions. However, it is also highly toxic and should be handled with care. Additionally, it is relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for the use of [(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5. One potential direction is the use of the molecule in the synthesis of new compounds and materials. For example, it could be used to synthesize new polymers with improved properties, such as increased biocompatibility or enhanced drug delivery. Additionally, it could be used to synthesize new catalysts for use in organic synthesis. Finally, it could be used to study the structure and reactivity of other molecules, as well as to study the properties of enzymes.
Synthesemethoden
[(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5 can be synthesized in several ways. The most common method is a reaction between a chromium(II) halide, such as chromium(II) chloride, and a methylene source, such as formaldehyde, in the presence of a base, such as sodium hydroxide. The reaction is carried out at room temperature, and the product is a yellow-colored solution. The solution is then purified by recrystallization to obtain the pure [(Methoxy)(methyl)]carbene chromium pentacarbonyl(CO)5.
Eigenschaften
IUPAC Name |
carbon monoxide;1-methoxyethylidenechromium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O.5CO.Cr/c1-3-4-2;5*1-2;/h1-2H3;;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUCUZGOLBLHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[Cr])OC.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6CrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium, pentacarbonyl(1-methoxyethylidene)- | |
CAS RN |
20540-69-6 |
Source


|
| Record name | Chromium, pentacarbonyl(1-methoxyethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020540696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dimethyl-1-(((3-(phenylmethoxy)(2-pyridyl))amino)sulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6363355.png)
